2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide
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Overview
Description
2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of the 1-oxide group introduces unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 5-ethyl-3,4-dihydro-2,2-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives
Properties
CAS No. |
5165-35-5 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-ethyl-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C8H15NO/c1-4-7-5-6-8(2,3)9(7)10/h4-6H2,1-3H3 |
InChI Key |
UZYYAOBHHHMPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(CC1)(C)C)[O-] |
Origin of Product |
United States |
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